molecular formula C75H101N9O23 B3181916 Tesirine CAS No. 1595275-62-9

Tesirine

Numéro de catalogue: B3181916
Numéro CAS: 1595275-62-9
Poids moléculaire: 1496.6 g/mol
Clé InChI: HKGATZAPXCCEJR-OWRSNIELSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tesirine is a compound used in the development of antibody-drug conjugates (ADCs). It is a pyrrolobenzodiazepine (PBD) dimer, which is a class of DNA-crosslinking agents known for their potent cytotoxicity. This compound is often conjugated to antibodies targeting specific proteins on cancer cells, making it a valuable tool in targeted cancer therapy .

Méthodes De Préparation

Tesirine is synthesized through a series of organic reactions. The synthesis involves the formation of the PBD dimer, which is then linked to an antibody via a cleavable linker. The process typically includes:

Analyse Des Réactions Chimiques

Tesirine undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Tesirine has several scientific research applications:

Mécanisme D'action

Tesirine exerts its effects through the following mechanism:

    Targeting Cancer Cells: The antibody component of the ADC binds to a specific protein on the surface of cancer cells.

    Internalization and Release: Once bound, the ADC is internalized by the cancer cell. The linker is then cleaved, releasing the PBD dimer.

    DNA Crosslinking: The PBD dimer binds to the DNA, forming interstrand crosslinks that prevent the DNA strands from separating.

Comparaison Avec Des Composés Similaires

Tesirine is unique among DNA-crosslinking agents due to its high potency and specificity. Similar compounds include:

This compound’s uniqueness lies in its ability to form highly cytotoxic DNA interstrand crosslinks, making it a powerful tool in targeted cancer therapy.

Activité Biologique

Tesirine, also known as loncastuximab this compound (SG3249), is an antibody-drug conjugate (ADC) that has emerged as a promising therapeutic agent in oncology, particularly for treating various forms of lymphoma. This compound combines a potent cytotoxic agent with an antibody that targets specific cancer cell markers, allowing for targeted delivery and reduced systemic toxicity. The following sections will delve into its biological activity, clinical efficacy, and safety profile based on recent studies and findings.

This compound utilizes a pyrrolobenzodiazepine (PBD) warhead linked to an anti-CD19 antibody. The mechanism involves the formation of interstrand crosslinks in the DNA of targeted cells, which inhibits DNA replication and ultimately leads to cell death. This targeted approach minimizes damage to healthy tissues while maximizing the cytotoxic effects on malignant cells.

Key Features of this compound's Mechanism:

  • Targeted Delivery : The anti-CD19 antibody ensures that the drug is delivered specifically to CD19-expressing B-cell malignancies.
  • Cytotoxic Action : The PBD warhead is highly potent, leading to effective apoptosis in cancer cells.
  • Durability of Action : Crosslinking persists for extended periods, enhancing the drug's effectiveness even after administration.

Case Studies and Trials

  • Phase 1 Study in Non-Hodgkin Lymphoma :
    • Participants : 183 patients with relapsed/refractory non-Hodgkin lymphoma (NHL).
    • Results : An overall response rate of 45.6% was observed, with 26.7% achieving complete responses. Notable adverse events included neutropenia (26%) and thrombocytopenia (18%) .
  • Phase 2 Study in Diffuse Large B-Cell Lymphoma (DLBCL) :
    • Participants : 145 patients who had undergone multiple prior therapies.
    • Results : An overall response rate of 48.3% was noted, with significant responses in high-risk groups such as double-hit DLBCL .
  • Combination Therapy with Rituximab :
    • Findings : In a study combining loncastuximab this compound with rituximab for high-risk follicular lymphoma, a complete response rate of 67% was achieved .

Summary of Clinical Findings

Study TypePatient PopulationOverall Response RateComplete Response RateNotable Adverse Events
Phase 1R/R NHL45.6%26.7%Neutropenia, Thrombocytopenia
Phase 2R/R DLBCL48.3%Data not specifiedSerious adverse events reported
CombinationHigh-risk Follicular Lymphoma97% overall response; 67% complete responseNot specifiedRash, Fluid retention

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, indicating manageable toxicity levels compared to traditional chemotherapy regimens. Common side effects include:

  • Dermatological Reactions : Rash exacerbated by sun exposure.
  • Fluid Retention : Manageable with diuretics.
  • Hematological Toxicities : Neutropenia and thrombocytopenia were the most frequently reported severe adverse events.

Propriétés

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGATZAPXCCEJR-OWRSNIELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H101N9O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595275-62-9
Record name Tesirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesirine
Reactant of Route 2
Reactant of Route 2
Tesirine
Reactant of Route 3
Reactant of Route 3
Tesirine
Reactant of Route 4
Reactant of Route 4
Tesirine
Reactant of Route 5
Reactant of Route 5
Tesirine
Reactant of Route 6
Reactant of Route 6
Tesirine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.